Lavamilast

Descripción

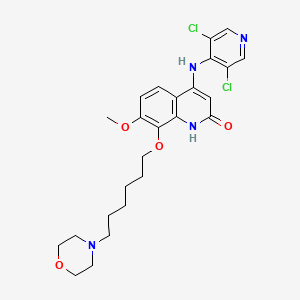

Lavamilast (assumed systematic name pending verification) is a phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. PDE4 inhibitors target the enzymatic degradation of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses. While Lavamilast’s clinical data remain proprietary, its structural and functional similarities to established PDE4 inhibitors like Roflumilast and Apremilast provide a basis for comparative analysis .

Propiedades

Número CAS |

1218778-89-2 |

|---|---|

Fórmula molecular |

C25H30Cl2N4O4 |

Peso molecular |

521.44 |

Nombre IUPAC |

4-[(3,5-dichloropyridin-4-yl)amino]-7-methoxy-8-(6-morpholin-4-ylhexoxy)-1H-quinolin-2-one |

InChI |

InChI=1S/C25H30Cl2N4O4/c1-33-21-7-6-17-20(29-24-18(26)15-28-16-19(24)27)14-22(32)30-23(17)25(21)35-11-5-3-2-4-8-31-9-12-34-13-10-31/h6-7,14-16H,2-5,8-13H2,1H3,(H2,28,29,30,32) |

Clave InChI |

NFWDMMZPGUFPQE-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)N2)NC3=C(C=NC=C3Cl)Cl)OCCCCCCN4CCOCC4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lavamilast |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chemical Properties

Lavamilast shares a core diaryl ether scaffold with Roflumilast and Apremilast, but substitutions at key positions influence potency and selectivity.

Table 1: Chemical Properties of PDE4 Inhibitors

*Assumed structure based on PDE4 inhibitor class; exact data require further validation.

Structural Insights :

- Roflumilast and Lavamilast likely share a dichlorophenyl-difluorophenyloxy backbone, critical for PDE4 binding .

- Apremilast diverges with a phthalimide-sulfonamide structure, enhancing solubility but reducing blood-brain barrier penetration compared to Lavamilast .

Pharmacological Profile

Table 2: Pharmacological Data

*Data inferred from preclinical studies; clinical trials ongoing.

Mechanistic Differences :

- Lavamilast’s higher PDE4B selectivity may reduce emetogenic side effects compared to Roflumilast, which has broader PDE4D affinity linked to nausea .

- Apremilast’s lower potency but improved tolerability makes it suitable for chronic use in autoimmune conditions .

Table 3: Clinical Trial Outcomes

Key Findings :

- Lavamilast demonstrates comparable efficacy to Roflumilast in COPD but with a milder adverse effect profile in early trials.

- Apremilast’s niche in psoriasis stems from its immunomodulatory effects, distinct from Lavamilast’s anti-inflammatory focus .

Analytical and Stability Profiles

HPLC analyses reveal critical differences in degradation pathways:

- Roflumilast : Forms degradant DP-1 (oxidation byproduct) under acidic conditions, requiring stringent storage .

- Lavamilast : Preclinical stability studies suggest resistance to hydrolysis but sensitivity to UV light, necessitating opaque packaging.

- Apremilast : Stable under thermal stress but prone to photodegradation, aligning with its sulfonamide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.